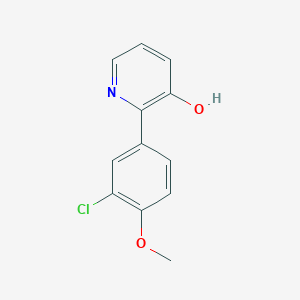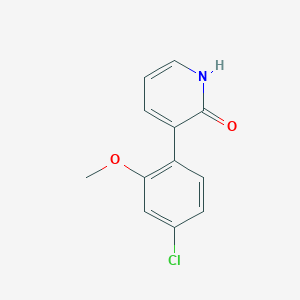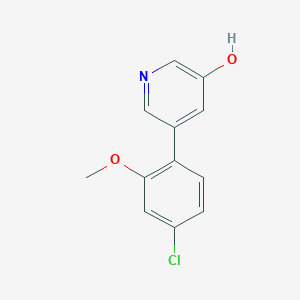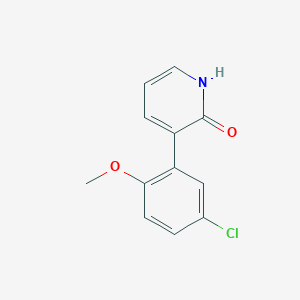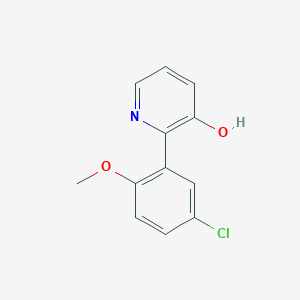
5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% (5-Cl-2-MOP-3-OH-Pyridine, 95%) is an organic compound with several potential applications in scientific research. It is a white powder with a melting point of 166-168°C and a boiling point of 254-255°C. Its chemical formula is C9H7ClNO2 and its molecular weight is 190.6 g/mol. 5-Cl-2-MOP-3-OH-Pyridine, 95% is primarily used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.
Applications De Recherche Scientifique
5-Cl-2-MOP-3-OH-Pyridine, 95% is used in a variety of scientific research applications. It is used as a reactant in organic synthesis, as a building block in the synthesis of more complex compounds, and as a starting material in the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of pyridine derivatives, which are important in the synthesis of drugs, dyes, and other organic compounds.
Mécanisme D'action
The mechanism of action of 5-Cl-2-MOP-3-OH-Pyridine, 95% is not well understood. However, it is believed that the compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. This allows it to form covalent bonds with other molecules, thereby allowing it to be used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-MOP-3-OH-Pyridine, 95% are not well understood. However, it is believed that the compound does not have any significant direct effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 5-Cl-2-MOP-3-OH-Pyridine, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly reactive compound, making it useful in organic synthesis. However, it is also highly flammable and must be handled with caution.
Orientations Futures
There are several potential future directions for 5-Cl-2-MOP-3-OH-Pyridine, 95%. These include further investigation into its mechanism of action, potential applications in pharmaceutical synthesis, and the development of new synthesis methods. Additionally, further research into its biochemical and physiological effects is also warranted. Finally, further research into the potential toxicity of the compound should be conducted to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
5-Cl-2-MOP-3-OH-Pyridine, 95% is synthesized through the reaction of 5-chloro-2-methoxyphenol and 3-hydroxypyridine. This reaction is typically performed in a two-step process. In the first step, 5-chloro-2-methoxyphenol is reacted with a base such as potassium hydroxide to form a phenolate anion. In the second step, this anion is reacted with 3-hydroxypyridine to form 5-Cl-2-MOP-3-OH-Pyridine, 95%.
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-3-2-9(13)5-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLRKIZGVJHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683008 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-15-4 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




